molecular formula C14H25NO2 B8715035 tert-butyl 3-(but-3-en-1-yl)piperidine-1-carboxylate

tert-butyl 3-(but-3-en-1-yl)piperidine-1-carboxylate

Cat. No.: B8715035
M. Wt: 239.35 g/mol
InChI Key: WRLFUFQUXZJPAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl 3-(but-3-en-1-yl)piperidine-1-carboxylate is an organic compound that belongs to the class of piperidine carboxylates. This compound is characterized by the presence of a tert-butyl group, a butenyl side chain, and a piperidine ring. It is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(but-3-en-1-yl)piperidine-1-carboxylate typically involves the reaction of piperidine with tert-butyl chloroformate and butenyl bromide. The reaction is carried out under anhydrous conditions in the presence of a base such as triethylamine. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

tert-butyl 3-(but-3-en-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

tert-butyl 3-(but-3-en-1-yl)piperidine-1-carboxylate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-butyl 3-(but-3-en-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include modulation of enzyme activity or receptor binding, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl 3-(but-3-en-1-yl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides a versatile scaffold for the synthesis of various biologically active molecules, making it valuable in both research and industrial settings .

Properties

Molecular Formula

C14H25NO2

Molecular Weight

239.35 g/mol

IUPAC Name

tert-butyl 3-but-3-enylpiperidine-1-carboxylate

InChI

InChI=1S/C14H25NO2/c1-5-6-8-12-9-7-10-15(11-12)13(16)17-14(2,3)4/h5,12H,1,6-11H2,2-4H3

InChI Key

WRLFUFQUXZJPAX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CCC=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 1 L oven-dried round-bottom flask was charged with methyltriphenylphosphonium bromide (9.30 g, 26.0 mmol) and THF (250 mL) and cooled to −70° C. A solution of BuLi (2.5 M in hexanes, 10.4 mL, 26.0 mmol) was added dropwise, and the reaction mixture was stirred for 1 h. A solution of tert-butyl 3-(3-oxopropyl)piperidine-1-carboxylate (4.19 g, 17.4 mmol) in THF (15 mL) was added, and the reaction mixture was slowly warmed to RT and stirred for 3 days. The reaction mixture was quenched with water and concentrated to remove THF. The mixture was extracted with EtOAc and the combined organic layers were washed with brine, dried with anhydrous MgSO4, filtered and concentrated. The residue was purified by silica gel chromatography (95 hexane/5 EtOAc) to give the title compound as a colorless oil. 1H NMR (CDCl3): δ 5.83-5.77 (m, 1H), 5.0{tilde over (4)} 4.95 (m, 2H), 3.9{tilde over (2)} 3.88 (m, 2H), 2.77 (s, br, 1H)), 2.6{tilde over (0)} 2.35 (m, 1H), 2.1{tilde over (1)} 2.07 (m, 2H), 1.81 (m, 1H), 1.6{tilde over (4)} 1.58 (m, 1H), 1.5{tilde over (0)} 1.20 (m, 13H), 1.2{tilde over (5)} 1.00 (m, 1H) ppm.
Name
Quantity
10.4 mL
Type
reactant
Reaction Step One
Quantity
4.19 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
9.3 g
Type
catalyst
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Three

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